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Compound of Interest

Compound Name: 2-Bromo-4'-hydroxyacetophenone

Cat. No.: B028259 Get Quote

A detailed examination of the spectral shifts and structural changes occurring during the

synthesis of 2-Bromo-4'-hydroxyacetophenone from 4'-hydroxyacetophenone and bromine,

providing researchers and drug development professionals with key analytical insights.

This guide presents a comprehensive spectral analysis of the alpha-bromination of 4'-

hydroxyacetophenone to yield 2-Bromo-4'-hydroxyacetophenone. By comparing the Fourier-

Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear

Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data of the reactant and the

product, we can elucidate the structural modifications resulting from this important synthetic

transformation. This information is crucial for reaction monitoring, product identification, and

quality control in medicinal chemistry and materials science.

Experimental Protocols
The following sections detail the methodologies for the synthesis of 2-Bromo-4'-
hydroxyacetophenone and the subsequent acquisition of spectral data.

Synthesis of 2-Bromo-4'-hydroxyacetophenone
2-Bromo-4'-hydroxyacetophenone can be synthesized via the electrophilic alpha-bromination

of 4'-hydroxyacetophenone. A typical laboratory-scale procedure is as follows:

Dissolution: Dissolve 4'-hydroxyacetophenone in a suitable solvent, such as glacial acetic

acid or a mixture of methanol and chloroform, in a round-bottom flask equipped with a
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magnetic stirrer.

Bromination: Slowly add a solution of bromine in the same solvent to the flask at room

temperature with constant stirring. The reaction is typically carried out in the dark to prevent

light-induced side reactions.

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).

Work-up: Once the reaction is complete, the mixture is poured into cold water to precipitate

the crude product.

Purification: The precipitate is collected by filtration, washed with water to remove any

unreacted starting material and byproducts, and then dried. Further purification can be

achieved by recrystallization from a suitable solvent like ethanol or methanol to yield pure 2-
Bromo-4'-hydroxyacetophenone as a crystalline solid.[1]

Spectral Data Acquisition
The spectral analyses of the precursor and the product were performed using standard

analytical techniques:

FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer. A small amount of the

solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The

spectrum is typically recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are obtained on a high-resolution NMR

spectrometer. Samples are dissolved in a deuterated solvent, such as deuterated chloroform

(CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as

an internal standard.

Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with an electron

ionization (EI) source. The samples are introduced into the ion source, and the resulting

mass-to-charge ratios (m/z) of the fragments are recorded.

Spectral Data Comparison
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The following tables summarize the key spectral data for 4'-hydroxyacetophenone and 2-
Bromo-4'-hydroxyacetophenone, highlighting the changes observed after the bromination

reaction.

FT-IR Spectral Data

Functional Group
4'-
hydroxyacetophen
one (cm⁻¹)

2-Bromo-4'-
hydroxyacetophen
one (cm⁻¹)

Interpretation of
Change

O-H Stretch

(Phenolic)
~3300 (broad) ~3300 (broad)

The broad O-H

stretching band

remains, indicating the

persistence of the

hydroxyl group.

C-H Stretch

(Aromatic)
~3100-3000 ~3100-3000

The aromatic C-H

stretching vibrations

are largely

unchanged.

C=O Stretch (Ketone) ~1670 ~1680

A slight shift to higher

wavenumber for the

carbonyl stretch is

observed due to the

electron-withdrawing

effect of the adjacent

bromine atom.

C=C Stretch

(Aromatic)
~1600, 1580, 1500 ~1600, 1575, 1490

Minor shifts in the

aromatic C=C

stretching frequencies

are observed.

C-Br Stretch - ~600-500

The appearance of a

new band in the lower

frequency region is

indicative of the C-Br

bond formation.
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¹H NMR Spectral Data
Proton
Environment

4'-
hydroxyacetophen
one (δ, ppm)

2-Bromo-4'-
hydroxyacetophen
one (δ, ppm)

Interpretation of
Change

-OH ~6.0-8.0 (broad s) ~10.0 (broad s)
The phenolic proton

signal is retained.

Aromatic H (ortho to -

COCH₃)
~7.9 (d) ~7.9 (d)

These protons remain

in a similar chemical

environment.

Aromatic H (meta to -

COCH₃)
~6.9 (d) ~6.9 (d)

These protons also

show little change in

their chemical shift.

-COCH₃ ~2.5 (s) -

The singlet

corresponding to the

methyl protons of the

acetyl group

disappears.

-COCH₂Br - ~4.4 (s)

A new singlet appears

downfield,

characteristic of the

methylene protons

adjacent to the

bromine atom and the

carbonyl group.

¹³C NMR Spectral Data
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Carbon
Environment

4'-
hydroxyacetophen
one (δ, ppm)

2-Bromo-4'-
hydroxyacetophen
one (δ, ppm)

Interpretation of
Change

C=O ~197 ~191

The carbonyl carbon

signal shifts upfield

due to the electronic

effect of the alpha-

bromine.

Aromatic C-OH ~162 ~162

The chemical shift of

the carbon attached to

the hydroxyl group is

relatively unaffected.

Aromatic C (ortho to -

COCH₃)
~131 ~131

Minimal change is

observed for these

aromatic carbons.

Aromatic C (meta to -

COCH₃)
~115 ~115

Minimal change is

observed for these

aromatic carbons.

Aromatic C (ipso to -

COCH₃)
~130 ~130

The chemical shift of

the carbon to which

the acetyl group is

attached shows little

change.

-COCH₃ ~26 -

The signal for the

methyl carbon of the

acetyl group is absent

in the product

spectrum.

-COCH₂Br - ~31

A new signal appears

for the methylene

carbon attached to the

bromine.
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Mass Spectrometry Data

Ion
4'-
hydroxyacetophen
one (m/z)

2-Bromo-4'-
hydroxyacetophen
one (m/z)

Interpretation of
Change

[M]⁺ 136 214, 216

The molecular ion

peak shifts to m/z 214

and 216,

corresponding to the

two isotopes of

bromine (⁷⁹Br and

⁸¹Br) in an

approximate 1:1 ratio.

[2]

[M-CH₃]⁺ 121 -

The loss of a methyl

group is a

characteristic

fragmentation of the

starting material.

[M-Br]⁺ - 135

A significant fragment

corresponding to the

loss of a bromine

atom is observed in

the product.

[M-COCH₂Br]⁺ - 121

This fragment

corresponds to the

hydroxyphenyl cation.

[C₆H₅O]⁺ 93 93

A common fragment

for both compounds,

representing the

hydroxyphenyl moiety.
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The following diagrams illustrate the logical flow of the spectral changes and the experimental

workflow.

4'-hydroxyacetophenone 2-Bromo-4'-hydroxyacetophenone

FT-IR:
~3300 cm⁻¹ (O-H)
~1670 cm⁻¹ (C=O)

Bromination

Reactant

¹H NMR:
~2.5 ppm (s, 3H, -CH₃)

MS:
[M]⁺ at m/z 136

FT-IR:
~1680 cm⁻¹ (C=O)

~600-500 cm⁻¹ (C-Br)

¹H NMR:
~4.4 ppm (s, 2H, -CH₂Br)

MS:
[M]⁺ at m/z 214, 216

Product

Click to download full resolution via product page

Figure 1. Logical flow of key spectral changes from precursor to product.
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Figure 2. Experimental workflow for synthesis and spectral analysis.

Conclusion
The spectral data unequivocally confirms the successful conversion of 4'-hydroxyacetophenone

to 2-Bromo-4'-hydroxyacetophenone. The key transformations are clearly evidenced by:

The appearance of a C-Br stretching vibration in the FT-IR spectrum.

The disappearance of the methyl singlet and the appearance of a methylene singlet in the ¹H

NMR spectrum.
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The appearance of a methylene carbon signal and the upfield shift of the carbonyl carbon in

the ¹³C NMR spectrum.

The characteristic isotopic pattern of bromine in the molecular ion peak of the mass

spectrum.

This comparative guide provides a robust analytical framework for researchers working with

these compounds, facilitating accurate identification and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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